Lipophilicity Modulation: 6-(2-Cyclopentylethyl) vs. 6-(Cyclohexylmethyl) and 6-(2-Phenylethyl) Analogs
Computational analysis demonstrates that the target compound exhibits a moderate lipophilicity (XLogP3-AA = 2.7) that is a precise intermediate between its cyclohexylmethyl (XLogP3-AA = 2.9) and phenylethyl (XLogP3-AA = 2.1) analogs [REFS-1, REFS-2, REFS-3]. This offers a measurable differentiator, with quantified differences of -0.2 and +0.6 units respectively, confirming its unique position in a property space critical for oral bioavailability.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Comparator 1: 6-(Cyclohexylmethyl)pyrimidin-4-amine (XLogP3-AA = 2.9); Comparator 2: 6-(2-Phenylethyl)pyrimidin-4-amine (XLogP3-AA = 2.1) |
| Quantified Difference | ΔXLogP of -0.2 vs. cyclohexylmethyl and +0.6 vs. phenylethyl |
| Conditions | Computed property (XLogP3 3.0, PubChem release 2025.09.15) |
Why This Matters
For procurement, this provides a quantitative basis for selecting a compound with lipophilicity that balances cellular permeability and aqueous solubility, which its closest analogs do not achieve.
- [1] PubChem. Compound Summary for CID 122238922: 6-(2-Cyclopentylethyl)pyrimidin-4-amine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Computed Properties for CID 83915547: 6-(Cyclohexylmethyl)pyrimidin-4-amine. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem. Computed Properties for CID 112716808: 6-(2-Phenylethyl)pyrimidin-4-amine. National Center for Biotechnology Information, 2025. View Source
